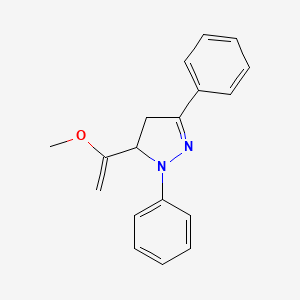![molecular formula C7H16ClO2P B14614792 1-[Chloro(ethoxy)phosphoryl]-3-methylbutane CAS No. 59274-31-6](/img/structure/B14614792.png)
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane is an organophosphorus compound characterized by the presence of a chloro(ethoxy)phosphoryl group attached to a 3-methylbutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(ethoxy)phosphoryl]-3-methylbutane typically involves the reaction of 3-methylbutanol with phosphorus oxychloride and ethanol under controlled conditions. The reaction proceeds as follows:
Step 1: 3-methylbutanol is reacted with phosphorus oxychloride to form an intermediate chlorophosphate.
Step 2: The intermediate is then treated with ethanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Large-scale mixing: of 3-methylbutanol and phosphorus oxychloride in a reactor.
Controlled addition: of ethanol to the reaction mixture.
Purification: of the final product through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phosphates.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The phosphoryl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium hydroxide in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of phosphates or phosphonates.
Elimination: Formation of alkenes.
Oxidation: Formation of phosphoric acids.
Reduction: Formation of phosphines.
Wissenschaftliche Forschungsanwendungen
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organophosphorus compounds.
Biochemical Research: Employed in the study of phosphoryl group interactions and enzyme mechanisms.
Industrial Applications: Utilized in the production of flame retardants, plasticizers, and pesticides.
Wirkmechanismus
The mechanism of action of 1-[Chloro(ethoxy)phosphoryl]-3-methylbutane involves its interaction with nucleophiles and bases. The chloro group is a good leaving group, making the compound reactive towards nucleophilic substitution and elimination reactions. The phosphoryl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl chlorophosphate: Similar structure but with ethyl groups instead of the 3-methylbutane backbone.
Dimethyl chlorophosphate: Contains methyl groups instead of ethyl or 3-methylbutane groups.
Triethyl phosphate: Lacks the chloro group but has three ethyl groups attached to the phosphoryl group.
Uniqueness
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane is unique due to its specific combination of a chloro(ethoxy)phosphoryl group with a 3-methylbutane backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
59274-31-6 |
|---|---|
Molekularformel |
C7H16ClO2P |
Molekulargewicht |
198.63 g/mol |
IUPAC-Name |
1-[chloro(ethoxy)phosphoryl]-3-methylbutane |
InChI |
InChI=1S/C7H16ClO2P/c1-4-10-11(8,9)6-5-7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
KCMXDDJXTCDOAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


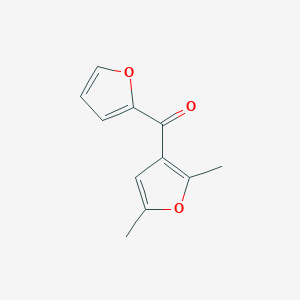
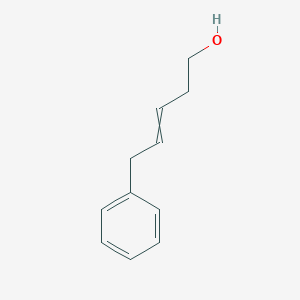
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
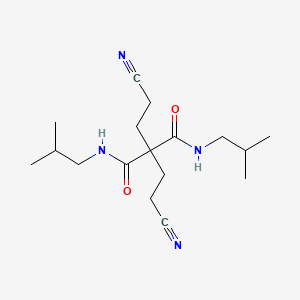
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
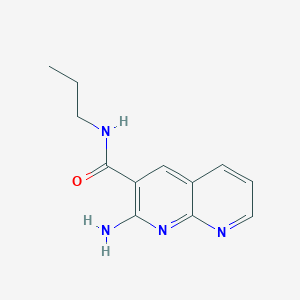
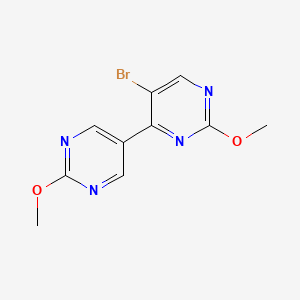
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)


![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
